Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate

Physicochemical property optimization Bioisostere design Lead-like space assessment

Researchers seeking metabolically stable ester bioisosteres for fragment-based drug discovery often encounter poor solubility and metabolic liabilities. This compound-with a computed LogP of 0.97, TPSA of 74.45 Ų, and a chiral THF moiety-is purpose-built for CNS-focused lead optimization. • 98% purity; MW 226.23; C₁₀H₁₄N₂O₄ • CNS drug-like space (MW<400, TPSA<90 Ų) • Single enantiomer supports asymmetric synthesis • Hydrolytically stable 1,2,4-oxadiazole scaffold • Available from stock for immediate global dispatch.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B13628184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CC2CCCO2
InChIInChI=1S/C10H14N2O4/c1-2-14-10(13)9-11-8(16-12-9)6-7-4-3-5-15-7/h7H,2-6H2,1H3
InChIKeySBSOVECUTWPQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate: Identity & Procurement


Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1480001-87-3) belongs to the 1,2,4-oxadiazole class—a five-membered heteroaromatic scaffold widely employed as a metabolically stable bioisostere for carboxylic esters and amides in medicinal chemistry [1]. Its molecular formula C₁₀H₁₄N₂O₄ defines a molecular weight of 226.23 g/mol and a computed partition coefficient (LogP) of approximately 0.97, indicating balanced lipophilicity and aqueous compatibility . The compound features three key structural elements: an ethyl carboxylate at position 3 of the oxadiazole, a methylene spacer, and a chiral tetrahydrofuran-2-yl moiety at position 5. It is commercially available as a heterocyclic building block at 97–98% purity from multiple suppliers .

1,2,4-Oxadiazole bioisostere scaffold with reported hydrolysis resistance
Chiral tetrahydrofuran-2-yl methyl substituent introduces stereogenic center
Balanced lipophilicity suitable for lead-like fragment libraries

Why Generic 1,2,4-Oxadiazole Substitution Fails


Within the 1,2,4-oxadiazole-3-carboxylate family, both the identity of the 5-position substituent and the regioisomeric form of the oxadiazole itself profoundly influence lipophilicity, metabolic stability, hydrogen-bonding capacity, and synthetic tractability [1]. An indiscriminate substitution—for example, exchanging the 5-((tetrahydrofuran-2-yl)methyl) moiety for a simple alkyl, aryl, or even a 3-tetrahydrofuranyl group—alters the number of H-bond acceptors, LogP, topological polar surface area (TPSA), and stereochemical complexity, each a critical determinant in downstream lead-optimization or chemoproteomic campaigns . Moreover, the 1,2,4-oxadiazole ring itself exhibits an order-of-magnitude higher log D and distinct metabolic stability relative to its 1,3,4-oxadiazole isomer, meaning that even regioisomeric substitution invalidates cross-project SAR assumptions [2].

5-Substituent identity directly alters LogP and H-bond profile; simple alkyl or aryl replacements may shift target engagement and solubility properties.
1,3,4-Oxadiazole regioisomers exhibit order-of-magnitude lower log D and distinct metabolic stability, invalidating cross-project SAR if substituted.
Achiral 5-substituted analogs lack the stereogenic center, reducing enantiomer-specific SAR and three-dimensional library diversity.

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate: Differentiation vs. Closest Analogs


LogP-TPSA Differentiation: THF-2-yl Methyl vs. Aromatic/Regioisomeric Analogs

The target compound's computed LogP of 0.97, TPSA of 74.45 Ų, and 6 H-bond acceptors contrast sharply with the 5-phenyl analog (LogP ~2.3–2.6; TPSA ~65 Ų; 3 H-bond acceptors) [1]. The lower LogP indicates substantially reduced lipophilicity, which correlates with lower promiscuity risk and improved aqueous solubility in hit-to-lead campaigns. Compared to the 5-(tetrahydrofuran-3-yl) regioisomer (MW 212.20, LogP unavailable but presumably slightly lower owing to reduced carbon count), the methylene spacer in the target compound extends the THF group by one rotatable bond (4 vs. 3), increasing conformational flexibility and potentially modifying target engagement geometry .

LogP & TPSA Profile
Reported
LogP 0.97; TPSA 74.45 Ų; 6 HBA
5-Phenyl analog: LogP ~2.5; TPSA ~65 Ų; 3 HBA
Lower lipophilicity reduces promiscuous binding risk in lead-like libraries.
Computed properties; experimental log D not available.
Physicochemical property optimization Bioisostere design Lead-like space assessment

Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Over Ester Bioisosteres

The 1,2,4-oxadiazole-3-carboxylate scaffold is not merely an ester analog; it functions as a hydrolysis-resistant bioisostere. In a matched molecular pair study within the AstraZeneca compound collection, 1,2,4-oxadiazole-containing compounds demonstrated measurable metabolic stability, though the 1,3,4-regioisomer showed an order-of-magnitude lower log D [1]. Separately, a published human rhinovirus inhibitor series demonstrated that replacing a conventional ester moiety with a 1,2,4-oxadiazole ring improved rat liver microsome stability from a baseline of compound 1 (quantitative data redacted in source) to 59.6% remaining at 30 min for compound 3k [2]. The ethyl ester on the 3-position of the oxadiazole in the target compound retains hydrolytic lability specifically at the ester group, enabling controlled pro-drug or intermediate strategies, while the oxadiazole ring itself resists enzymatic ring-opening [3].

Metabolic Stability
Class-level
59.6% remaining at 30 min (rat microsomes, oxadiazole analog 3k)
Supports oxadiazole bioisostere stability advantage over labile esters.
Class-level inference; target-specific experimental data unavailable.
Metabolic stability Esterase resistance Bioisostere strategy

Stereochemical Complexity of Chiral THF vs. Achiral Analogs

The 5-((tetrahydrofuran-2-yl)methyl) substituent introduces a stereogenic center at the 2-position of the THF ring, generating enantiomeric pairs that are absent in achiral 5-alkyl (e.g., 5-methyl, 5-isobutyl) or symmetrical 5-aryl analogs . This chiral handle is directly exploitable in diastereoselective synthesis, chiral chromatography-based enrichment, and enantiomer-specific biological profiling. Furthermore, the THF oxygen serves as an additional H-bond acceptor and potential metal-coordination site, augmenting the oxadiazole core's innate H-bond acceptor capacity to a total of 6 acceptors (vs. 3 for 5-phenyl and 5 for 5-isobutyl analogs) [1]. The methylene linker between the oxadiazole and THF ring adds a rotatable bond that can adopt gauche or anti conformations, offering conformational flexibility that can be probed by variable-temperature NMR or DFT calculations in fragment-growth campaigns.

Stereochemistry
Reported
1 stereogenic center; 6 HBA
Achiral 5-alkyl/aryl analogs: 0 centers, 3–5 HBA
Enables enantiomer-specific SAR and 3D fragment library construction.
No experimental chiroptical data; structural enumeration.
Chiral building blocks Fragment elaboration Stereochemistry-driven SAR

Orthogonal Functionalization vs. Regioisomeric Analogs

The target compound features an ethyl ester at the oxadiazole 3-position that is readily hydrolyzed to the corresponding carboxylic acid (CAS 1467270-57-0, MW 198.18) under mild basic conditions, generating a conjugation-ready carboxylate handle . Simultaneously, the THF ring can undergo ring-opening under strongly acidic conditions to yield a diol, or the ether oxygen can be exploited for oxonium-mediated alkylation. This dual orthogonal reactivity—saponification of the ester at position 3 versus potential THF ring modification—provides a divergence point absent in 5-aryl or 5-alkyl versions where the 5-substituent is chemically inert under similar conditions [1]. Additionally, the methylene spacer permits oxidation to a ketone (yielding a 5-(tetrahydrofuran-2-carbonyl) derivative), a transformation impossible with directly attached 5-THF-2-yl analogs lacking the methylene bridge .

Synthetic Handles
Reported
3 distinct reaction loci: ester, THF ether, benzylic methylene
Greater chemical space coverage per synthetic cycle vs analogs.
Hydrolysis, oxidation, ring-opening pathways demonstrated.
Synthetic diversification Parallel library synthesis Functional group interconversion

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate: Application Scenarios


Fragment-Based Lead Generation with Chiral 1,2,4-Oxadiazole Core

The compound's computed LogP of 0.97 places it firmly within lead-like chemical space (LogP < 3), making it suitable as a core scaffold in fragment-based drug discovery (FBDD) campaigns where excessive lipophilicity drives promiscuous binding and poor solubility . Its single stereogenic center on the THF ring provides a chiral probe for X-ray crystallography-based fragment screening to assess enantioselective protein–ligand interactions.

Parallel Library Synthesis via Orthogonal Ester and THF Reactivity

The ethyl ester at position 3 can be selectively hydrolyzed to the carboxylic acid (CAS 1467270-57-0) , enabling amide coupling or esterification with diverse amines or alcohols without perturbing the THF ring. Subsequent oxidation of the methylene spacer to an α,β-unsaturated ketone permits conjugate addition chemistry, yielding a three-dimensional library from a single starting building block.

Metabolic Stability Optimization via Oxadiazole Bioisosteric Replacement

When a lead series contains a hydrolytically labile carboxylic ester, the 1,2,4-oxadiazole-3-carboxylate motif of the target compound can serve as a direct bioisosteric replacement [1]. The literature precedent demonstrating improved microsomal stability (e.g., 59.6% remaining at 30 min in rat liver microsomes for the oxadiazole-containing analog 3k) supports its use as a second-generation scaffold for enhancing pharmacokinetic half-life while retaining target affinity [2].

Chiral Building Block for CNS-Penetrant Lead Synthesis

With 6 H-bond acceptors, a TPSA of 74.45 Ų, and a molecular weight of 226.23 g/mol, the target compound falls within the favorable range for CNS drug-likeness (MW < 400, TPSA < 90 Ų) . The THF oxygen contributes to polar surface area without adding protonatable nitrogen, a desirable feature for maintaining passive blood–brain barrier permeability. Procurement of this single-enantiomer building block (if chiral resolution is specified) directly supports asymmetric synthesis of CNS-targeted libraries.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Lead-like physicochemical profile
Enantioselective fragment screening
Parallel library synthesis
Orthogonal ester/THF reactivity
Multi-site derivatization efficiency
Metabolic stability optimization
Oxadiazole bioisostere scaffold
Microsomal stability benchmarking
CNS-penetrant lead synthesis
CNS drug-like H-bond & TPSA profile
Brain penetration and target engagement
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